((1S,4As,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine ((1S,4As,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 value of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Brand Name: Vulcanchem
CAS No.: 1446-61-3
VCID: VC0024195
InChI: InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19+,20+/m0/s1
SMILES: CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Molecular Formula: C20H31N
Molecular Weight: 285.5 g/mol

((1S,4As,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine

CAS No.: 1446-61-3

Reference Standards

VCID: VC0024195

Molecular Formula: C20H31N

Molecular Weight: 285.5 g/mol

((1S,4As,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine - 1446-61-3

CAS No. 1446-61-3
Product Name ((1S,4As,10aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine
Molecular Formula C20H31N
Molecular Weight 285.5 g/mol
IUPAC Name [(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine
Standard InChI InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19+,20+/m0/s1
Standard InChIKey JVVXZOOGOGPDRZ-SLFFLAALSA-N
Isomeric SMILES CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C
SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Canonical SMILES CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Appearance Assay:≥98%A solution in ethanol
Colorform PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/
Density 1.5460 at 20 °C /technical grade/
Melting Point 317.65 deg K
Description Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 value of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Synonyms (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl_x000B_-1-phenanthrenemethanamine); 13-Isopropyl-podocarpa-8,11,13-trien-15-amine;_x000B_(+)-Dehydroabietylamine; NSC 2955; Leelamine;
Vapor Pressure 4.2X10-6 mm Hg
PubChem Compound 15632212
Last Modified Nov 11 2021
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